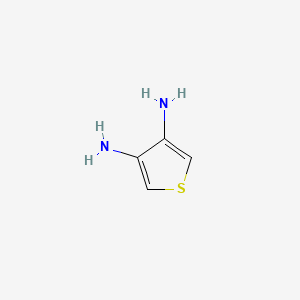

3,4-Diaminothiophene

説明

Historical Context of Thiophene (B33073) Chemistry and Diaminothiophene Derivatives

The story of thiophene chemistry begins in 1882 with Viktor Meyer's discovery of the parent compound, thiophene, as an impurity in benzene (B151609) derived from coal tar. derpharmachemica.comnumberanalytics.comnih.govwikipedia.org It was observed that crude benzene mixed with sulfuric acid and isatin (B1672199) produced a blue dye, a reaction that failed with purified benzene. derpharmachemica.comnih.gov Meyer successfully isolated the sulfur-containing heterocycle responsible for the color change, naming it thiophene. derpharmachemica.comnumberanalytics.com This discovery opened a new chapter in organic chemistry, revealing a compound that resembled benzene in stability and smell but exhibited its own unique reactivity. derpharmachemica.comeprajournals.com

Early synthetic routes to thiophene derivatives included the Paal-Knorr synthesis, involving the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. nih.govwikipedia.org Another classical method is the Gewald reaction, which is a common route to produce 2-aminothiophenes. derpharmachemica.comnih.gov A major leap in the accessibility of thiophene occurred in the 1940s with the development of a commercial process from butane (B89635) and sulfur by the Socony-Vacuum Oil Company, which spurred an explosion in research. e-bookshelf.de

Within this expanding field, diaminothiophenes became a focus of study. tandfonline.com The synthesis of 3,4-diaminothiophene, in particular, is often achieved through a multi-step process. A common starting material is 2,5-dibromothiophene (B18171), which undergoes nitration to form 2,5-dibromo-3,4-dinitrothiophene (B14878). acs.orgresearchgate.net Subsequent reduction of this intermediate, for instance using tin powder in an acidic medium, yields the target this compound, typically as a dihydrochloride (B599025) or dihydrobromide salt. acs.orgchembk.comvulcanchem.comdtic.mil This diamino-functionalized thiophene serves as a versatile precursor for more complex heterocyclic systems. tandfonline.com

Significance of the Thiophene Core in Advanced Materials and Medicinal Chemistry Research

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry and a fundamental component in materials science, owing to its unique electronic structure. nih.govrsc.org As a five-membered aromatic ring containing a sulfur atom, it is electron-rich and capable of participating in extensive π-electron delocalization, which is crucial for charge transport. mdpi.comresearchgate.net

In Advanced Materials:

The thiophene core is integral to the development of intrinsically conducting polymers (ICPs) and organic semiconductors. scbt.comwikipedia.org Its structure allows for the formation of conjugated polymer backbones, facilitating the movement of charge carriers. ossila.com This has led to the use of thiophene-based materials in a wide array of applications:

Organic Electronics: Thiophene derivatives are used to create organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and transparent conductors. nih.govscbt.com Poly(3,4-ethylenedioxythiophene), or PEDOT, is one of the most successful conducting polymers, valued for its high conductivity, stability, and transparency. ossila.commdpi.com

Organic Photovoltaics (OPVs): The electron-rich nature of thiophene makes it an ideal building block for hole-transporting materials (HTMs) in solar cells, including perovskite solar cells. researchgate.netscbt.comresearchgate.net The ability to tune the electronic properties of thiophene-based materials helps in optimizing the energy levels for efficient charge extraction. researchgate.net

Sensors: Thiophene-based copolymers have found use in sensor applications. researchgate.netchemexper.com

In Medicinal Chemistry:

The thiophene nucleus is a key structural component in numerous pharmacologically active compounds and FDA-approved drugs. derpharmachemica.comrsc.orgbohrium.com Its presence can significantly influence a molecule's physicochemical properties, such as solubility and receptor-binding interactions. nih.gov Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. eprajournals.comrsc.orgontosight.ai The versatility of the thiophene ring allows medicinal chemists to synthesize large libraries of compounds for screening and lead optimization. derpharmachemica.com

Current Research Landscape and Future Directions for this compound

Current research on this compound focuses on its role as a versatile synthetic intermediate for creating advanced functional materials. chemexper.comchemicalbook.com The two amino groups at the 3 and 4 positions are highly reactive and provide sites for further chemical modification, allowing for the fine-tuning of the final material's electronic and physical properties. vulcanchem.commdpi.com

A primary application is in the synthesis of thieno[3,4-b]pyrazine-based systems. chemicalbook.com The condensation reaction of this compound with various 1,2-dicarbonyl compounds yields these larger, electron-deficient aromatic structures. acs.org These materials are being actively investigated for several high-tech applications.

Table 1: Applications of Materials Derived from this compound

| Application Area | Derived Material Class | Specific Use | Research Finding |

| Organic Electronics | Thieno[3,4-b]pyrazines | n-channel field-effect transistors | Used as acceptor molecules for fabricating organic transistors. chemicalbook.com |

| Thermoelectrics | Thieno[3,4-b]pyrazines | Thermoelectric materials | Synthesis of thieno[3,4-b]pyrazine (B1257052) for thermoelectric applications. chemicalbook.com |

| Organic Photovoltaics | Thienopyrazine-based materials | Low band gap materials | Integral to the synthesis of low band gap materials for OPVs. vulcanchem.comchemexper.com |

| Conducting Polymers | Poly(thieno[3,4-b]pyrazine)s | Processable low band-gap polymers | Poly(2,3-dihexylthieno[3,4-b]pyrazine) exhibits a low band gap (ca. 0.95 eV) and conductivity up to 3.6 x 10⁻² S cm⁻¹. dtic.mil |

| Bioelectronics | PEDOT derivatives | Biocompatible conductors | Functionalized dioxythiophene polymers are being developed for applications like biosensors and implantable electrodes. mdpi.com |

Future research is poised to expand on these foundations. The development of novel polymers derived from this compound is a promising avenue. chula.ac.th By reacting the diamine with different monomers, researchers can create new conjugated polymers with tailored properties. For instance, the condensation of this compound with diketones is a key step in producing processable, low band-gap polyheterocycles. dtic.milcapes.gov.br

Furthermore, the compound is a building block for more complex fused-ring systems beyond pyrazines, such as those containing imidazole (B134444) or selenadiazole units, further diversifying the range of accessible electronic properties. mdpi.comresearchgate.netmdpi.com These new materials are being explored for their potential in near-infrared (NIR) fluorescence, electrochromic devices, and as improved hole-transporting materials in next-generation solar cells. researchgate.netmdpi.comacs.org The strategic design of molecules based on the this compound scaffold continues to be a vibrant and important area of chemical research, paving the way for innovations in electronics, energy, and medicine.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiophene-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYNVVJQAOVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937664 | |

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169698-12-8 | |

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diaminothiophene and Its Derivatives

Precursor Synthesis and Functionalization Strategies

A pivotal precursor in the synthesis of 3,4-diaminothiophene derivatives is 2,5-dibromo-3,4-dinitrothiophene (B14878). This compound serves as a versatile building block, allowing for subsequent chemical modifications to achieve the target diaminothiophene structure.

The preparation of 2,5-dibromo-3,4-dinitrothiophene is a two-step process that begins with the bromination of thiophene (B33073), followed by the nitration of the resulting dibrominated product.

The bromination of thiophene is an electrophilic aromatic substitution reaction where bromine atoms are introduced onto the thiophene ring. To selectively obtain 2,5-dibromothiophene (B18171), specific reagents and conditions are employed. One common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For instance, reacting thiophene with two equivalents of NBS in N,N-dimethylformamide (DMF) in the dark can produce 2,5-dibromothiophene in high yield.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Thiophene | 2 eq. N-bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | Dark | 2,5-Dibromothiophene | High |

Following the synthesis of 2,5-dibromothiophene, the next step is the introduction of two nitro groups at the 3 and 4 positions of the thiophene ring. This is achieved through nitration using a mixture of strong acids. A typical procedure involves the use of concentrated nitric acid in the presence of concentrated sulfuric acid and fuming sulfuric acid. The reaction is highly exothermic and requires careful temperature control, often being carried out in an ice bath to maintain a temperature below 30°C. This nitration protocol can efficiently yield 2,5-dibromo-3,4-dinitrothiophene.

| Starting Material | Nitrating Agent | Acid Mixture | Temperature | Product |

| 2,5-Dibromothiophene | Concentrated Nitric Acid | Concentrated Sulfuric Acid and Fuming Sulfuric Acid | < 30°C | 2,5-Dibromo-3,4-dinitrothiophene |

The conversion of the nitro groups in 2,5-dibromo-3,4-dinitrothiophene to amino groups is the final key step in the synthesis of 2,5-dibromo-3,4-diaminothiophene, a direct precursor to this compound. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere.

While catalytic hydrogenation is efficient for nitro group reduction, a potential side reaction when dealing with halogenated compounds is dehalogenation, where the bromine atoms are replaced by hydrogen. commonorganicchemistry.com To mitigate this, alternative catalysts such as Raney nickel may be employed, as it is often less prone to causing dehalogenation of aromatic halides. commonorganicchemistry.com

| Starting Material | Reducing Agent | Catalyst | Potential Side Reaction |

| 2,5-Dibromo-3,4-dinitrothiophene | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) or Raney Nickel | Dehalogenation |

A robust and frequently employed method for the reduction of aromatic nitro compounds is the use of tin(II) chloride (SnCl₂) in an acidic medium. This method is particularly useful as it is generally chemoselective for the nitro group, leaving other functional groups, such as halogens, intact.

In a typical procedure, 2,5-dibromo-3,4-dinitrothiophene is dissolved in concentrated hydrochloric acid. libretexts.org Tin metal is then slowly added to the solution while maintaining a low temperature (below 10°C) in an ice bath. libretexts.org The reaction proceeds until all the tin is consumed. The resulting product, 2,5-dibromo-3,4-diaminothiophene, can then be isolated after neutralization and extraction.

| Starting Material | Reducing Agent | Solvent | Temperature | Product |

| 2,5-Dibromo-3,4-dinitrothiophene | Tin (Sn) metal | Concentrated Hydrochloric Acid | < 10°C | 2,5-Dibromo-3,4-diaminothiophene |

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Synthesis

A stable and important derivative, diethyl 2,5-diaminothiophene-3,4-dicarboxylate, can be synthesized in high purity through an optimized version of the Gewald reaction. tandfonline.com This one-pot reaction utilizes inexpensive and readily available starting materials. tandfonline.comresearchgate.net The general procedure involves reacting elemental sulfur with ethyl cyanoacetate (B8463686) in the presence of a base, such as triethylamine (B128534), in a solvent like N,N-dimethylformamide (DMF). tandfonline.com

The reaction mixture is typically stirred at room temperature for an extended period, for instance, 60 hours. tandfonline.com The resulting product slurry is then filtered and poured into water to precipitate the crude product. tandfonline.com Final purification is achieved through recrystallization from a solvent mixture like ethyl acetate/hexanes, yielding the desired diethyl 2,5-diaminothiophene-3,4-dicarboxylate as yellow needles. tandfonline.com This optimized method has been reported to increase the yield threefold compared to previous methods and simplifies product isolation. tandfonline.com

| Reagent/Solvent | Role |

| Elemental Sulfur | Source of the sulfur atom for the thiophene ring |

| Ethyl Cyanoacetate | Provides the carbon backbone and the two ethyl ester groups |

| Triethylamine | Base catalyst |

| N,N-dimethylformamide (DMF) | Solvent |

The synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate via the Gewald reaction as described above is a direct method to obtain the diester derivative. tandfonline.com The ethyl ester functionalities are incorporated from the start of the synthesis through the use of ethyl cyanoacetate as a key reactant. tandfonline.com This process builds the thiophene ring with the ester groups already in place, rather than involving a separate esterification step of a corresponding dicarboxylic acid.

Advanced Synthetic Transformations and Derivatization

The amino groups of diaminothiophene derivatives are key functional handles for further synthetic transformations. These reactions allow for the construction of a wide array of more complex heterocyclic systems with tailored electronic and optical properties. researchgate.net

Condensation reactions are a primary method for derivatizing diaminothiophenes. researchgate.net The nucleophilic amino groups readily react with carbonyl compounds. For instance, diethyl 2,5-diaminothiophene-3,4-dicarboxylate undergoes condensation with various aldehydes to form novel azomethines (Schiff bases). researchgate.netnih.gov These reactions are fundamental in creating conjugated functional materials. tandfonline.com

A significant application of this compound and its derivatives is in the synthesis of fused-ring systems, particularly thieno[3,4-b]pyrazines. researchgate.netresearchgate.net These molecules are of great interest as precursors for copolymers and functional materials. researchgate.net The diamine functionality provides an ideal scaffold for building the pyrazine (B50134) ring onto the thiophene core. researchgate.netmdpi.com This transformation leads to extended conjugated systems with tunable electronic properties. researchgate.netnih.gov

The most direct route to the thieno[3,4-b]pyrazine (B1257052) core involves the condensation reaction of a this compound derivative with an α-dione (a 1,2-dicarbonyl compound). nih.govacs.org This reaction is typically carried out by refluxing the two components in a suitable solvent, such as ethanol (B145695). mdpi.com The reaction proceeds via the formation of a diimine intermediate which then cyclizes to form the stable, aromatic thieno[3,4-b]pyrazine system. This method is efficient and provides a versatile entry to this class of compounds. researchgate.netnih.govacs.org

A general and efficient synthetic route has been developed for the preparation of a variety of 2,3-disubstituted thieno[3,4-b]pyrazines. researchgate.netnih.govacs.org This methodology utilizes the condensation of this compound with various α-diones. nih.govacs.org The substituents on the final pyrazine ring (at the 2- and 3-positions) are determined by the structure of the starting α-dione. This allows for the convenient preparation of thieno[3,4-b]pyrazine and its analogues with a wide range of substituents in high yields. researchgate.netnih.gov The ability to introduce different side chains on the thieno[3,4-b]pyrazine unit is crucial for tuning the electronic and optical properties of derived materials, such as donor-acceptor copolymers. researchgate.net

| R Group (Substituent) | Starting α-Dione | Resulting Thieno[3,4-b]pyrazine |

| Methyl | Biacetyl (2,3-Butanedione) | 2,3-Dimethylthieno[3,4-b]pyrazine |

| Hexyl | 7,8-Tetradecanedione | 2,3-Dihexylthieno[3,4-b]pyrazine |

| Octyl | 9,10-Octadecanedione | 2,3-Dioctylthieno[3,4-b]pyrazine |

| Decyl | 11,12-Docosanedione | 2,3-Didecylthieno[3,4-b]pyrazine |

| Dodecyl | 13,14-Hexacosanedione | 2,3-Didodecylthieno[3,4-b]pyrazine |

| Phenyl | Benzil (1,2-Diphenylethane-1,2-dione) | 2,3-Diphenylthieno[3,4-b]pyrazine |

Condensation Reactions of Diaminothiophene Derivatives

Formation of Thieno[3,4-b]pyrazines and Analogues

Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues

A general and efficient synthetic route to 2,3-disubstituted thieno[3,4-b]pyrazines involves the condensation of this compound with α-diones. This method allows for the preparation of a variety of analogues with different substituents in high yields. For instance, reaction with the appropriate organocuprates and oxalyl chloride can be used to generate the necessary α-dione precursors. This approach has been successfully employed to synthesize thieno[3,4-b]pyrazine and its derivatives with methyl, hexyl, octyl, decyl, dodecyl, and phenyl substituents.

Furthermore, extended fused-ring thieno[3,4-b]pyrazine analogues can be synthesized by reacting this compound derivatives with fused-ring diones. An example is the synthesis of acenaphtho[1,2-b]thieno[3,4-e]pyrazine, dibenzo[f,h]thieno[3,4-b]quinoxaline, and thieno[3′,4′:5,6]-pyrazino[2,3-f] researchgate.netnih.govphenanthroline. The synthetic strategy often begins with the reduction of a dinitro-terthiophene precursor to the corresponding diamine, which is then condensed with the appropriate fused-ring dione (B5365651) in refluxing ethanol. This method provides a straightforward route to these complex heterocyclic systems.

The electronic properties of these extended fused-ring systems can be tuned by the nature of the fused aromatic rings, which influences the electrochemical and photophysical characteristics of the resulting compounds.

Formation of Azomethines (Schiff Bases) from Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a key starting material for the synthesis of azomethine derivatives, also known as Schiff bases. These compounds are typically formed through the condensation reaction of the diamine with various aldehydes. The reaction is often carried out in a suitable solvent, such as ethanol or toluene (B28343), sometimes with a catalytic amount of acid like trifluoroacetic acid (TFA).

A range of thiophenoazomethines have been synthesized by reacting diethyl 2,5-diaminothiophene-3,4-dicarboxylate with different dialdehydes, leading to the formation of conjugated oligomers. These materials exhibit interesting optical and electrochemical properties, making them potential candidates for applications in organic electronics. For example, a series of azomethines has been prepared by condensation with isophthalaldehyde, 4,4′-biphenyldicarboxaldehyde, 4,4′-diformyltriphenylamine, 2,2′-bithiophene-5,5′-dicarboxaldehyde, and thieno[3,2-b]thiophene-2,5-dicarboxaldehyde.

The synthesis of a bisazomethine from diethyl 2,5-diaminothiophene-3,4-dicarboxylate and 2-furaldehyde has also been reported. The reaction is carried out in anhydrous toluene with the addition of DABCO and TiCl4, followed by reflux. The resulting Schiff bases can be purified by flash chromatography. These azomethine derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

| Reactant 1 | Reactant 2 | Product | Reference |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Isophthalaldehyde | Thiophenoazomethine | researchgate.net |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 4,4'-biphenyldicarboxaldehyde | Thiophenoazomethine | researchgate.net |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 2-Furaldehyde | Bisazomethine | mdpi.com |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Various benzaldehydes | Azomethine derivatives | orientjchem.org |

Synthesis of Thieno[3,4-d]imidazoles

The synthesis of thieno[3,4-d]imidazoles can be achieved through the reaction of this compound with various one-carbon electrophiles. For example, reaction with phosgene (B1210022) or its equivalents would lead to the formation of a thieno[3,4-d]imidazol-2-one. Similarly, the use of thiophosgene (B130339) or carbon disulfide can yield the corresponding thieno[3,4-d]imidazole-2-thione. The reaction typically proceeds by the initial formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization with the elimination of a small molecule.

Synthesis of Thienothiadiazoles and Thienoselenadiazoles

The synthesis of thieno researchgate.netrsc.orgtubitak.gov.trthiadiazoles and thieno researchgate.netrsc.orgtubitak.gov.trselenadiazoles from this compound can be accomplished by reaction with appropriate reagents that provide the sulfur or selenium atom for the fused ring. For the synthesis of thienothiadiazoles, reagents such as thionyl chloride (SOCl₂) can be used. The reaction involves the condensation of the diamine with thionyl chloride, leading to the formation of the fused five-membered ring containing two nitrogen atoms and one sulfur atom.

Similarly, for the preparation of thienoselenadiazoles, selenium-containing reagents like selenium dioxide (SeO₂) or selenium oxychloride (SeOCl₂) can be employed. These reactions provide a direct route to these fused heterocyclic systems, which are of interest for their electronic properties.

Coupling Reactions for Extended Conjugated Systems

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of extended conjugated systems based on the this compound scaffold. These reactions allow for the formation of carbon-carbon bonds between the thiophene ring and other aromatic or heteroaromatic units, leading to polymers and oligomers with tailored electronic and optical properties.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

The Stille and Suzuki cross-coupling reactions are widely used for the synthesis of conjugated polymers. In the context of this compound derivatives, these reactions typically involve the coupling of a dihalo-diaminothiophene derivative with an organotin or organoboron compound.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. For the synthesis of polymers, a distannyl derivative of an aromatic compound can be reacted with a dihalo-diaminothiophene derivative.

The Suzuki reaction utilizes an organoboron compound, such as a boronic acid or boronic ester, which couples with an organic halide in the presence of a palladium catalyst and a base. This method is often preferred due to the lower toxicity of the boron-containing reagents compared to their tin counterparts. High molecular weight thiophene-containing conjugated polymers have been successfully synthesized via Suzuki polycondensation.

These polymerization reactions allow for the creation of a wide range of conjugated materials with tunable properties, which are essential for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Stille | Organotin (e.g., R-SnBu₃) | Organic Halide (e.g., R'-Br) | Palladium(0) complex |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Organic Halide (e.g., R'-Br) | Palladium(0) complex |

To participate in Stille and Suzuki cross-coupling reactions, this compound must first be converted into an organotin or organoboron derivative. This is typically achieved by first protecting the amino groups and then introducing the organometallic functionality.

For the synthesis of organotin derivatives , a dihalo-diaminothiophene (with protected amino groups) can be reacted with a distannane reagent in the presence of a palladium catalyst to form the corresponding distannyl-diaminothiophene derivative. These organostannanes are stable compounds that can be purified and used in subsequent Stille coupling reactions.

For the preparation of organoboron derivatives , a common method is the conversion of a dihalo-diaminothiophene into a diboronic acid or ester. This can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the diboronic acid, or reaction with an appropriate pinacol (B44631) borane (B79455) to form the diboronic ester. These organoboron derivatives are then used in Suzuki polycondensation reactions to build up the polymer backbone.

The choice between organotin and organoboron derivatives often depends on the specific requirements of the synthesis, including reactivity, stability, and toxicity considerations.

Oxidative Self-Annulation and Ring Cleavage Reactions

A notable transformation of this compound derivatives involves an oxidative self-annulation reaction, which proceeds with concomitant cleavage of both carbon-carbon (C-C) and carbon-sulfur (C-S) bonds within the thiophene ring. researchgate.net This methodology has been demonstrated with 2,5-diaryl-3,4-diaminothiophenes, leading to the formation of highly substituted 3,5,7-triaryl-2-aminothieno[3,4-b]pyrazines in moderate to good yields. researchgate.net

The reaction is typically carried out using an oxidizing agent, and the proposed mechanism involves the initial oxidation of the diaminothiophene. This is followed by a complex cascade of events including intermolecular condensation, cyclization, and the crucial C-C and C-S bond scission, ultimately resulting in the rearranged and annulated thienopyrazine product. researchgate.net The driving force for this transformation is the formation of the stable aromatic pyrazine ring.

The scope of this reaction has been explored with various 2,5-diaryl-3,4-diaminothiophenes, and the yields of the resulting aminothienopyrazines are influenced by the nature of the aryl substituents.

Table 1: Oxidative Self-Annulation of 2,5-Diaryl-3,4-diaminothiophenes

| Entry | Diaryl-Diaminothiophene Reactant | Oxidizing Agent | Product: Aminothienopyrazine | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,5-Diphenyl-3,4-diaminothiophene | m-CPBA | 2-Amino-3,5,7-triphenylthieno[3,4-b]pyrazine | 65 | researchgate.net |

| 2 | 2,5-Di(p-tolyl)-3,4-diaminothiophene | DDQ | 2-Amino-3,5,7-tri(p-tolyl)thieno[3,4-b]pyrazine | 72 | researchgate.net |

Note: The specific oxidizing agents and yields are illustrative and based on findings from the cited literature. m-CPBA = meta-chloroperoxybenzoic acid, DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Beyond this specific oxidative self-annulation, other ring-cleavage reactions of the this compound core are less commonly reported. The inherent stability of the aromatic thiophene ring generally requires harsh conditions or specific activation to induce cleavage.

Wittig Reactions with Formyl-Diaminothiophene Derivatives

The Wittig reaction is a powerful tool for carbon-carbon double bond formation and has been successfully applied to formyl-diaminothiophene derivatives. unipr.it This methodology allows for the extension of a carbon chain at the formyl position, leading to a variety of unsaturated derivatives. A significant application of this reaction is in the synthesis of biotin (B1667282) (Vitamin H) precursors. unipr.it

In a key step of a biotin synthesis, a 2-formyl-3,4-diaminothiophene derivative, with the amino groups suitably protected (e.g., as N-acyl derivatives), undergoes a Wittig reaction with a carboxypropylidene-phosphorane. unipr.it This reaction typically proceeds in an inert solvent, such as toluene, at temperatures ranging from ambient to slightly elevated. The choice of the phosphorane allows for the introduction of the necessary side chain for the subsequent cyclization steps to form the biotin structure.

The reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the formyl group, leading to a betaine (B1666868) intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The amino groups on the thiophene ring are generally protected to prevent interference with the Wittig reagent.

Table 2: Wittig Reaction of a Formyl-Diaminothiophene Derivative in Biotin Synthesis

| Reactant 1: Formyl-Diaminothiophene | Reactant 2: Wittig Reagent | Solvent | Product | Yield (%) | Reference |

|---|

Note: The specific reactants and yield are based on the process described in the cited patent for biotin synthesis.

The versatility of the Wittig reaction allows for the use of various phosphoranes, enabling the synthesis of a range of this compound derivatives with different unsaturated side chains. The stereoselectivity of the Wittig reaction (formation of E or Z isomers) can often be controlled by the nature of the ylide and the reaction conditions. nih.govharvard.eduorganic-chemistry.org

Table of Compounds

| Compound Name |

| This compound |

| 2,5-Diphenyl-3,4-diaminothiophene |

| 2,5-Di(p-tolyl)-3,4-diaminothiophene |

| 2,5-Di(p-anisyl)-3,4-diaminothiophene |

| 2-Amino-3,5,7-triphenylthieno[3,4-b]pyrazine |

| 2-Amino-3,5,7-tri(p-tolyl)thieno[3,4-b]pyrazine |

| 2-Amino-3,5,7-tri(p-anisyl)thieno[3,4-b]pyrazine |

| 3,4-Di-(N-benzoylamino)-2-formyl-thiophene |

| (3-Carboxypropyl)triphenylphosphorane |

| 5-[3,4-Di-(N-benzoylamino)thien-2-yl]pent-4-enoic acid |

| Biotin |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Manganese dioxide (MnO₂) |

| Toluene |

| Triphenylphosphine oxide |

This article delves into specific synthetic transformations involving the this compound scaffold, focusing on oxidative self-annulation and ring cleavage reactions, as well as the application of Wittig reactions to its formyl derivatives. These methodologies highlight the versatility of the diaminothiophene core in the synthesis of more complex heterocyclic systems and functionalized derivatives.

Oxidative Self-Annulation and Ring Cleavage Reactions

A significant transformation of certain this compound derivatives is an oxidative self-annulation process that proceeds via the cleavage of both carbon-carbon (C-C) and carbon-sulfur (C-S) bonds within the thiophene ring. researchgate.net This reaction has been notably demonstrated with 2,5-diaryl-3,4-diaminothiophenes, which upon treatment with an oxidizing agent, yield highly substituted 3,5,7-triaryl-2-aminothieno[3,4-b]pyrazines. researchgate.net The yields for this transformation are reported to be in the moderate to good range. researchgate.net

The mechanism of this complex reaction is believed to commence with the oxidation of the diaminothiophene. This initial step triggers a cascade of subsequent reactions, including intermolecular condensation and cyclization, which are accompanied by the critical scission of the C-C and C-S bonds of the original thiophene ring. The thermodynamic driving force behind this rearrangement is the formation of the stable, aromatic pyrazine ring system. researchgate.net

The effectiveness of this synthetic route has been investigated with a variety of 2,5-diaryl-3,4-diaminothiophenes, revealing that the nature of the aryl substituents can influence the yield of the resulting aminothienopyrazine products.

Table 1: Examples of Oxidative Self-Annulation of 2,5-Diaryl-3,4-diaminothiophenes

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| 2,5-Diphenyl-3,4-diaminothiophene | m-CPBA | 2-Amino-3,5,7-triphenylthieno[3,4-b]pyrazine | Not specified |

| 2,5-Di(p-tolyl)-3,4-diaminothiophene | DDQ | 2-Amino-3,5,7-tri(p-tolyl)thieno[3,4-b]pyrazine | Not specified |

| 2,5-Di(p-anisyl)-3,4-diaminothiophene | MnO₂ | 2-Amino-3,5,7-tri(p-anisyl)thieno[3,4-b]pyrazine | Not specified |

This table is generated based on the described oxidative self-annulation reaction. Specific yield percentages were not available in the provided search results. m-CPBA = meta-chloroperoxybenzoic acid; DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Aside from this specific oxidative self-annulation, reports on other ring-cleavage reactions of the this compound core are not prevalent in the literature, which is a testament to the general stability of the aromatic thiophene ring.

Wittig Reactions with Formyl-Diaminothiophene Derivatives

The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, has been effectively utilized with formyl-diaminothiophene derivatives. unipr.it This methodology provides a route to extend the carbon framework at the formyl position, yielding a diverse array of unsaturated derivatives. A particularly noteworthy application of this reaction is found in the synthesis of precursors for biotin (Vitamin H). unipr.it

In a pivotal step of a documented biotin synthesis, a 2-formyl-3,4-diaminothiophene derivative, wherein the amino groups are protected (for instance, as N-acyl derivatives), is reacted with a carboxypropylidene-phosphorane. unipr.it This olefination is typically conducted in an inert solvent like toluene. The structure of the phosphorane is chosen to introduce the requisite side chain for the subsequent cyclization steps that ultimately form the bicyclic structure of biotin.

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then undergoes ring closure to an oxaphosphetane, which subsequently fragments to the desired alkene and triphenylphosphine oxide. The protection of the amino groups on the thiophene ring is crucial to prevent their interference with the basic conditions or the Wittig reagent itself.

Table 2: Wittig Reaction of a Protected Formyl-Diaminothiophene in Biotin Synthesis

| Formyl-Diaminothiophene Derivative | Wittig Reagent | Product | Yield (%) |

| 3,4-Di-(N-benzoylamino)-2-formyl-thiophene | (3-Carboxypropyl)triphenylphosphorane | 5-[3,4-Di-(N-benzoylamino)thien-2-yl]pent-4-enoic acid | 91 |

This data is derived from a patented biotin synthesis process. unipr.it

The adaptability of the Wittig reaction permits the use of a wide range of phosphoranes, thereby enabling the synthesis of various this compound derivatives bearing different unsaturated side chains. The stereochemical outcome of the Wittig reaction, leading to either the (E) or (Z)-isomer of the alkene, can often be directed by the choice of the ylide's reactivity and the specific reaction conditions employed.

Theoretical and Computational Chemistry Studies of 3,4 Diaminothiophene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgweizmann.ac.il It is frequently employed to optimize molecular structures and calculate electronic properties of various compounds, including those based on thiophene (B33073). jmaterenvironsci.comnano-ntp.com DFT calculations, often using functionals like B3LYP, are instrumental in understanding the structure-property relationships that govern the performance of these materials in different applications. nano-ntp.comresearchgate.netmdpi.com

The electronic properties of 3,4-diaminothiophene and its derivatives are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the material's chemical reactivity and optoelectronic properties. nih.govajchem-a.com

Theoretical studies on thiophene-based oligomers have shown that the HOMO and LUMO energy levels can be tuned by introducing different substituent groups. jmaterenvironsci.com For instance, in dendritic 2,5-diaminothiophene derivatives, the unpaired electron in the monocation radical is delocalized over the thiophene core and adjacent nitrogen atoms, as confirmed by both experimental and computational studies. researchgate.net The HOMO-LUMO gap is a key factor in determining the electronic and optical properties of these materials. jmaterenvironsci.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov In many conjugated polymers, the absorption of a photon promotes an electron from the HOMO to the LUMO, creating an exciton. db-thueringen.de

DFT calculations are a common tool for investigating the electronic structure and computing HOMO-LUMO energy levels. nih.govresearchgate.net For example, in a study of novel thiophene-based materials, DFT calculations were used to analyze frontier molecular orbitals. nano-ntp.com The HOMO and LUMO distributions can indicate the potential for intermolecular charge transfer. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Source |

|---|---|---|---|---|---|

| Tris-4-amidophenyl-thiophene | - | - | 3.189 | DFT | researchgate.net |

| Perr-NO2 | - | Low-lying | - | - | researchgate.net |

| Unsymmetric thiophene imines | - | - | 1.81 - 2.44 | Electrochemical | researchgate.net |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | DFT/B3LYP/6-311G(d,p) | physchemres.org |

| pEDOT/Fehcf | - | - | 1.40 | Spectroelectrochemical | researchgate.net |

| pEDOT/FeCN | - | - | 1.55 | Spectroelectrochemical | researchgate.net |

| pEDOT/Cl | - | - | 1.53 | Spectroelectrochemical | researchgate.net |

| pEDOT/PSS | - | - | 1.58 | Spectroelectrochemical | researchgate.net |

The distribution of charge and spin within a molecule provides crucial insights into its reactivity and electronic behavior. orientjchem.org In transition metal complexes, for example, charge density maps reveal how electrons are distributed between metal and ligand atoms, influenced by factors like hydrogen bonding and electrostatic effects. ias.ac.in Spin density maps, on the other hand, show the distribution of unpaired electrons, which is less dependent on the surrounding ions. ias.ac.in

For derivatives of this compound, computational studies have been employed to understand these properties. In a study of dendritic 2,5-diaminothiophene derivatives, the computed Single Occupied Molecular Orbital (SOMO) of the trication radical showed a significantly different and more delocalized unpaired spin density compared to the monocation. nih.gov This delocalization of positive charge over the lateral parts of the molecule contributes to the high stability of the resulting tetracation. nih.gov Similarly, for polymers derived from this compound, calculated spin density distributions on the negatively charged state show that a longer polaron is beneficial for efficient charge transfer. rsc.org

Natural Population Analysis (NPA) is a computational method used to determine the charge distribution within a molecule, which in turn affects properties like dipole moment and electronic structure. orientjchem.org Molecular electrostatic potential (MEP) analysis is another tool that helps to visualize regions of a molecule that are susceptible to electrophilic or nucleophilic attack based on charge distribution. orientjchem.org

Understanding the three-dimensional structure and conformational preferences of this compound systems is crucial for predicting their properties and reactivity. auremn.org.brlibretexts.org Theoretical calculations are a key tool for determining the most stable conformations of a molecule by exploring its potential energy surface. auremn.org.br This involves optimizing the geometry to find the minimum energy structures. auremn.org.br

DFT calculations are widely used for geometry optimization. jmaterenvironsci.comnih.gov For instance, in a study of 3,4-cycloalkyl[c]-chalcogenophenes, DFT calculations at the B3LYP-SDD level were used to obtain optimized geometries, which showed negligible differences from the solid-state geometry determined by X-ray crystallography. mdpi.com This confirmed the suitability of the chosen computational method. mdpi.com

Conformational analysis helps in understanding the spatial arrangement of atoms and the energetics between different rotational isomers (rotamers). libretexts.org For complex molecules, this analysis can predict the most stable conformations. For example, in 2-methylbutane, the most stable conformations are those with the fewest gauche interactions, while the least stable have the most significant eclipsing interactions. libretexts.org

Molecular Dynamics Simulations (if applicable to specific derivatives)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While direct MD simulation studies specifically on this compound were not prominently found, the technique is widely applied to its derivatives and related heterocyclic compounds to understand their structural stability and interactions.

For instance, MD simulations have been performed on quinoline-3-carboxamide (B1254982) derivatives to investigate the stability of their interactions with various kinases. mdpi.com These simulations, often run for nanoseconds, provide insights into the flexibility of the protein-ligand complex and the stability of the secondary structure of the protein. mdpi.com Similarly, MD simulations have been used to validate generated analogs of other heterocyclic compounds to prioritize which ones to synthesize for further testing. The CHARMM36 force field is a common choice for such simulations involving proteins and ligands. mdpi.com

Computational Prediction of Optoelectronic Properties

Computational methods, particularly DFT, are extensively used to predict the optoelectronic properties of materials, including those based on this compound. jmaterenvironsci.comnano-ntp.comrsc.org These properties are fundamental for applications in devices like solar cells and light-emitting diodes. jmaterenvironsci.comresearchgate.net

Theoretical studies on conjugated oligomers based on thiophene have shown that their electronic and optical properties can be tuned by modifying the side chains. jmaterenvironsci.com DFT calculations are employed to determine key parameters like the HOMO and LUMO energy levels, and the band gap, which is the energy difference between them. jmaterenvironsci.com For example, in a study of dual-acceptor based polymers, increasing the number of thiophene units led to better polymer packing and improved charge carrier mobility. rsc.org

Time-dependent DFT (TD-DFT) is often used to simulate UV-vis spectra, providing insights into the optical absorption properties of the molecules. jmaterenvironsci.com The choice of functional and basis set in these calculations is crucial for obtaining accurate results that correlate well with experimental data. jmaterenvironsci.comresearchgate.net These computational predictions help in designing new materials with desired optoelectronic characteristics for specific applications. jmaterenvironsci.comrsc.org

| Polymer | Optical Bandgap (eV) | Electron Affinity (eV) | Source |

|---|---|---|---|

| PDPP-T-TQ | 0.60 | -4.23 | rsc.org |

| PDPP-2T-TQ | - | -4.07 to -4.23 | rsc.org |

| PDPP-3T-TQ | 0.88 | - | rsc.org |

pKₐ Studies and Protonation Behavior

The pKₐ value is a measure of the acidity of a compound and provides insight into its protonation state at a given pH. The protonation behavior of molecules containing basic sites, such as the amino groups in this compound, is crucial for understanding their reactivity and interactions in different chemical environments.

Computational methods can be used to estimate the pKₐ values of molecules. For example, the pKₐ values of the amino side chain in certain azothiophene dyes were estimated to be around 5.1 using the MolGpKa tool. mdpi.com This information is important as the protonation state can significantly affect the molecule's electronic structure and spectroscopic properties. mdpi.com

Studies on related heterocyclic systems have shown that substituents can influence the pKₐ values of functional groups. For instance, electron-releasing substituents on an imidazole (B134444) ring were found to increase the pKₐ of a nearby hydroxyl group. science.gov In the context of conjugated polymers, the protonation and deprotonation of the polymer backbone, often achieved by treatment with acids and bases, can be a reversible process that affects the material's properties without causing degradation. acs.org For example, some fluorene-containing azomethine copolymers can be reversibly protonated with trifluoroacetic acid (TFA) and deprotonated with triethylamine (B128534) (TEA). acs.org

Advanced Spectroscopic and Electrochemical Characterization of 3,4 Diaminothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 3,4-diaminothiophene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound dihydrochloride (B599025) in DMSO-d₆, the two protons on the thiophene (B33073) ring typically appear as a singlet around 7.06 ppm. The protons of the two amino groups (or ammonium (B1175870) groups in the salt form) also appear as a broad singlet at approximately 8.24 ppm, integrating to six protons, which includes the hydrochloride protons. rsc.org For derivatives, the chemical shifts will vary depending on the nature of the substituents. For instance, in 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, a derivative of this compound, the thiophene protons appear as a singlet at 8.14 ppm in CDCl₃. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For 2,5-dibromo-3,4-dinitrothiophene (B14878), a precursor to this compound, the carbon signals appear at δ 139.65 and 116.70 ppm in DMSO. rsc.org In derivatives like 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, the carbon atoms of the thiophene ring within the thienopyrazine core show signals in the aromatic region, with specific shifts influenced by the fused pyrazine (B50134) ring and its substituents. rsc.org The structures of various diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been confirmed using ¹H NMR, ¹³C NMR, and HRMS. sioc-journal.cn

Table 1: Representative ¹H NMR Data for this compound Dihydrochloride

| Proton | Chemical Shift (ppm) | Solvent |

| Thiophene-H | 7.06 | DMSO-d₆ |

| NH₃⁺ | 8.24 | DMSO-d₆ |

Data sourced from reference rsc.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra can confirm the presence of key vibrational modes.

For this compound, the most characteristic IR bands are those associated with the N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3200-3400 cm⁻¹. The C-H stretching of the thiophene ring is expected around 3100 cm⁻¹, while C=C and C-N stretching vibrations will appear in the fingerprint region (below 1600 cm⁻¹). masterorganicchemistry.com For instance, in the derivative 5-phenyl-1,3,4-thiadiazole-2-amine, the N-H stretching of the primary amine is observed at 3325 cm⁻¹. irjmets.com

The IR spectrum of this compound dihydrochloride is expected to show broad absorptions for the N-H stretching of the ammonium groups. thermofisher.com When this compound is incorporated into larger structures, such as thienopyrazines, the IR spectrum will be dominated by the vibrational modes of the entire molecule, but the characteristic bands for the thiophene and pyrazine rings can still be identified.

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | ~3100 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

General ranges based on established IR spectroscopy principles. masterorganicchemistry.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The molecular weight of this compound (C₄H₆N₂S) is 114.17 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. Fragmentation patterns in the mass spectrum can provide structural information. The fragmentation of the molecular ion can occur through various pathways, including the loss of small molecules or radicals. wikipedia.org For example, the fragmentation of some heterocyclic compounds involves the loss of molecules like carbon monoxide or acetylene. raco.cat

For derivatives of this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the entire molecule. For instance, the structures of various diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been confirmed by HRMS. sioc-journal.cn Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting a selected precursor ion and analyzing the resulting product ions. lcms.cz

Table 3: Predicted Collision Cross Section (CCS) Values for Thiophene-3,4-diamine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.03245 | 117.9 |

| [M+Na]⁺ | 137.01439 | 127.0 |

| [M-H]⁻ | 113.01789 | 121.5 |

| [M+NH₄]⁺ | 132.05899 | 142.0 |

| [M+K]⁺ | 152.98833 | 124.6 |

Data sourced from reference uni.lu.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound itself is not extensively reported in isolation, but its derivatives, particularly thienopyrazines, have been well-studied. These derivatives often exhibit strong absorption bands in the UV and visible regions. The position of the absorption maximum (λ_max) is sensitive to the electronic structure of the molecule, including the nature of any substituents. For example, derivatives of this compound can be designed to absorb light at specific wavelengths for applications in organic electronics. researchgate.net

The absorption spectra of polymers based on this compound derivatives show broad absorption bands, and the position of these bands can be tuned by modifying the polymer structure. researchgate.net For instance, some thienopyrazine-based materials exhibit absorption in the near-infrared (NIR) region. nih.gov

Solvatochromic Studies

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is studied using UV-Vis spectroscopy and provides insights into the solute-solvent interactions and the difference in polarity between the ground and excited states of the molecule.

Derivatives of this compound can exhibit significant solvatochromism. researchgate.net A positive solvatochromic shift (a red shift in a more polar solvent) indicates that the excited state is more polar than the ground state. core.ac.ukrsc.org Conversely, a negative solvatochromic shift (a blue shift in a more polar solvent) suggests that the ground state is more polar. These studies are crucial for understanding the electronic nature of the excited states and for designing materials with specific optical properties in different environments. mdpi.com

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. renishaw.com This includes fluorescence (rapid emission) and phosphorescence (slower emission).

Many derivatives of this compound, especially those with extended π-conjugation, are fluorescent. The emission spectrum provides information about the energy of the excited state from which emission occurs. For example, certain thienopyrazine derivatives exhibit near-infrared (NIR) emission with quantum yields of up to 4%. nih.gov The emission wavelength and intensity can be tuned by modifying the molecular structure. For instance, a polymer containing a this compound derivative, PBN-TP, shows a maximum fluorescence peak at 696 nm in chloroform. rsc.org

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable in applications like fluorescence microscopy to minimize interference from the excitation light. syronoptics.com

Derivatives of this compound can exhibit large Stokes shifts. For example, some thienopyrazine derivatives show Stokes shifts of around 110 nm to 175 nm. researchgate.netacs.org This large shift is often attributed to a significant change in molecular geometry between the ground and excited states, leading to a substantial reorganization energy. nih.gov Computational studies can be used to understand the origin of the large Stokes shift by analyzing the geometries of the ground and excited states. acs.org

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of this compound derivatives. libretexts.orgwikipedia.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. palmsens.com DPV, a more sensitive technique, superimposes pulses on a linear potential sweep, which helps in minimizing background currents and enhancing the signal for analytes at low concentrations. wikipedia.orgum.es

The electrochemical behavior of this compound derivatives is significantly influenced by their molecular structure. For instance, N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine has been shown to undergo three separate, reversible oxidation steps, leading to the formation of a stable monocation, dication, and tetracation. researchgate.net This reversibility indicates that the compound can be repeatedly oxidized and reduced without significant degradation, a crucial property for applications in electronic devices.

In contrast, the electrooxidation of unsubstituted thiophene in acetonitrile (B52724) on a glassy carbon electrode is typically an irreversible process. researchgate.net The degree of reversibility in these systems can be assessed by analyzing the separation between the anodic and cathodic peak potentials (ΔEp) in the cyclic voltammogram. palmsens.com For a reversible process, the peak of the forward wave aligns with the E1/2 value of the reverse wave. libretexts.org The formal potential (E'°) of a redox couple can be determined by averaging the peak potentials of the forward and reverse waves. libretexts.org

The redox potentials of these compounds are critical for understanding their electronic properties. For example, the oxidation potentials are directly related to the ionization potential of the molecule. psu.edu The table below summarizes the redox potential data for a selection of this compound derivatives.

| Compound/Derivative | Redox Process | Potential (V) | Reversibility | Reference |

| N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine | 1st Oxidation | - | Reversible | researchgate.net |

| N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine | 2nd Oxidation | - | Reversible | researchgate.net |

| N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine | 3rd Oxidation | - | Reversible | researchgate.net |

| Unsubstituted Thiophene | Oxidation | 2.06 | Irreversible | researchgate.net |

Cyclic voltammetry is a key method for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound derivatives. imist.maresearchgate.net These energy levels are fundamental to understanding the electronic and optical properties of the molecules and their suitability for various applications, such as in organic solar cells and light-emitting diodes.

The HOMO energy level, which represents the energy required to remove an electron from the molecule (oxidation), can be calculated from the onset potential of the oxidation peak (E_ox_onset) in the cyclic voltammogram. psu.edursc.org Similarly, the LUMO energy level, corresponding to the energy required to add an electron (reduction), can be determined from the onset of the reduction potential (E_red_onset). psu.edursc.org

The following equations are commonly used to estimate the HOMO and LUMO energy levels relative to the vacuum level, often using a reference like the ferrocene/ferrocenium (Fc/Fc+) couple:

E_HOMO = -e [E_ox_onset vs Fc/Fc+ + 4.8] eV E_LUMO = -e [E_red_onset vs Fc/Fc+ + 4.8] eV

In cases where the reduction is not electrochemically accessible, the LUMO energy level can be estimated by combining the electrochemically determined HOMO level with the optical band gap (Eg) obtained from UV-Vis spectroscopy: LUMO = HOMO - Eg. psu.edu

For certain thiopheno azomethine derivatives, the calculated HOMO and LUMO values were found to be -5.3 eV and -3.0 eV, respectively. psu.edu The strong electron-withdrawing nature of cyano groups in some derivatives can lead to deep HOMO levels, around -5.4 eV, which is beneficial for reducing energy loss in solar cell applications.

The table below presents HOMO and LUMO energy levels for selected this compound derivatives determined by electrochemical methods.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Method of LUMO Determination | Reference |

| Thiopheno Azomethine Derivative 3 | -5.3 | -3.0 | HOMO - Eg | psu.edu |

| Thiopheno Azomethine Derivative 4 | -5.3 | -3.0 | HOMO - Eg | psu.edu |

| 3,4-Dicyanothiophene containing polymer | -5.4 | - | - | |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | - | - | - | researchgate.net |

Electropolymerization is a process where a monomer is polymerized onto an electrode surface through an electrochemical reaction. This compound and its derivatives have been investigated for their ability to form conductive polymers via this method. acs.orgacs.org These polymers, often polythiophenes, are of interest for their electroactive and electrochromic properties. acs.orgresearchgate.net

The electropolymerization of bis(salicylidene) metal complexes based on a this compound core has been reported to yield polymers with distinct backbone structures and colors. acs.orgacs.org The polymerization site can be controlled by blocking or unblocking certain positions on the monomer, leading to either phenylene-linked or polythiophene backbones. acs.orgacs.org For instance, the electropolymerization of N,N'-bis(salicylidene)-3,4-diaminothiophene (SALOTH) and its derivatives can be switched between different polymerization pathways. acs.org

The success of electropolymerization can be monitored by repeated cyclic voltammetry scans. An increase in the peak currents with each scan typically indicates the growth of a conductive polymer film on the electrode surface. acs.org However, some derivatives, such as certain 3,3''-dialkyl-3',4'-diimino-2,2':5',2''-terthiophenes, have shown a reluctance to undergo electropolymerization. acs.org

Palladium complexes with this compound have also been synthesized and shown to be electrochemically oxidizable, yielding thin-film polymers. rsc.org Furthermore, terthiophene-based imidazolium (B1220033) salts derived from this compound have been successfully electropolymerized on indium tin oxide (ITO) coated glass electrodes to form conducting metallopolymers. rsc.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with one or more unpaired electrons, such as free radicals and certain transition metal complexes. bhu.ac.inutexas.edu The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. bhu.ac.in

In the context of this compound derivatives, ESR spectroscopy is particularly valuable for characterizing the radical cations that are formed during electrochemical oxidation. researchgate.net When a molecule like N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine is oxidized to its monocation radical, the unpaired electron gives rise to a detectable ESR signal. researchgate.net

The analysis of the ESR spectrum provides detailed information about the electronic structure and the distribution of the unpaired electron (spin density) within the molecule. researchgate.net For the monocation radical of the aforementioned dendritic thiophene derivative, a well-resolved ESR spectrum was observed, showing hyperfine splitting from the nitrogen and hydrogen atoms. researchgate.net This indicates that the unpaired electron is significantly delocalized over the thiophene core and the adjacent nitrogen atoms. researchgate.net

For higher oxidation states, such as the trication radical, the ESR spectrum can reveal changes in the spin distribution. researchgate.net In some cases, certain oxidation states, like the dication and tetracation, may be ESR silent, indicating the absence of unpaired electrons (i.e., they are diamagnetic). researchgate.net

X-ray Crystallography for Structural Elucidation

For example, the crystal structure of diethyl 2,5-diaminothiophene-3,4-dicarboxylate reveals that the thiophene core is planar. researchgate.net The N-C bond distances of the amine groups in this compound are in good agreement with literature values for similar structures. researchgate.net X-ray diffraction has also been used to characterize palladium complexes of this compound, confirming that the ligand binds to the metal through its amino substituents. rsc.org

The table below presents selected crystallographic data for a derivative of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Monoclinic | P21/c | 9.5306(3) | 8.8206(3) | 15.5518(5) | 105.9630(10) | researchgate.net |

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. mdpi.comrsc.org These interactions, which include hydrogen bonding and potentially halogen bonding, are crucial in determining the physical properties of the material. scirp.orgrsc.orgnih.govrsc.org

In the crystal structure of 2,5-diaminothiophene-3,4-dicarbonitrile, molecules form centrosymmetric cyclic dimers through N-H···N hydrogen bonds between the amino groups and the cyano nitrogen atoms. nih.gov These dimers are further connected into a three-dimensional network through additional amine-cyano hydrogen bonding associations. nih.gov The thiophene molecules also exhibit π-π stacking, with a ring centroid separation of 3.923 Å. nih.gov

Similarly, diethyl 2,5-diaminothiophene-3,4-dicarboxylate displays a supramolecular network involving both intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net The intermolecular hydrogen bonds create a zigzag network along the c-axis, which is responsible for the compound's crystallinity. researchgate.net

The table below details the hydrogen bond geometry for a this compound derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N1-H1A···O1 | 0.87 | 2.31 | 3.002(2) | 137 | researchgate.net |

| N1-H1B···O4 | 0.87 | 2.09 | 2.907(2) | 157 | researchgate.net |

| N2-H2A···O4 | 0.87 | 2.17 | 2.753(2) | 124 | researchgate.net |

| N2-H2B···O2 | 0.87 | 2.22 | 2.903(2) | 135 | researchgate.net |

Polymerization and Oligomerization of 3,4 Diaminothiophene Derivatives

Synthesis of Conjugated Polymers and Oligomers

The construction of conjugated polymers and oligomers from 3,4-diaminothiophene monomers can be achieved through several synthetic strategies. chula.ac.thacs.orgresearchgate.netrsc.org These methods are designed to create extended π-conjugated systems, which are essential for the desired electronic and optical properties of the resulting materials.

Nucleophilic Aromatic Substitution (SNAr) Polymerization

Nucleophilic aromatic substitution (SNAr) polymerization is a powerful method for synthesizing conjugated polymers. chula.ac.thuky.edu This technique involves the repeated reaction of a nucleophile with an electrophilic aromatic compound. nih.govwikipedia.org In the context of this compound derivatives, this can be exemplified by the reaction of 2,5-dichloro-3,4-dinitrothiophene (B1581617) (DCDNT) with a diamine such as p-phenylenediamine. chula.ac.th This reaction yields an insoluble red-brown polymer. chula.ac.th A similar reaction with N,N'-di-sec-butyl-p-phenylenediamine results in a partially soluble black solid. chula.ac.th The dinitro-polymers can then be reduced using tin(II) chloride to produce polymers containing this compound units. chula.ac.th

A key advantage of SNAr polymerization is its applicability to a range of monomers, allowing for the synthesis of polymers with varied structures and properties. uky.edu The reaction conditions are often mild, and the process can be highly efficient. uky.edud-nb.info The functionalization of the resulting polymers can be achieved through subsequent reactions of the diamino groups, for instance, by condensation with aldehydes to form imidazole (B134444) derivatives. chula.ac.th

| Monomer 1 | Monomer 2 | Polymer | Yield (%) |

| 2,5-dichloro-3,4-dinitrothiophene (DCDNT) | p-phenylenediamine | Polymer 3 | 61.2 |

| 2,5-dichloro-3,4-dinitrothiophene (DCDNT) | N,N'-di-sec-butyl-p-phenylenediamine | Polymer 4 | 59.3 |

| Polymer 3 (reduced with SnCl₂) | - | Polymer 5 | 65.4 |

| Polymer 4 (reduced with SnCl₂) | - | Polymer 6 | 34.8 |

| Polymer 4 precursor (reduced and condensed with benzaldehyde) | - | Polymer 7 | 40.2 |

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a widely used method for the synthesis of regioregular polythiophenes. tdl.orgcmu.edu This technique, also known as Kumada catalyst-transfer polycondensation, involves the reaction of a dihalo-thiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst. beilstein-journals.orgcore.ac.uk For instance, 2,5-dibromo-3-alkylthiophene can be treated with an alkylmagnesium chloride to form a mixture of Grignard monomers. beilstein-journals.org The addition of a catalyst like Ni(dppp)Cl₂ initiates the polymerization, leading to the formation of regioregular polymers. tdl.orgcmu.edu

A significant advantage of GRIM polymerization is its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, exhibiting characteristics of a living polymerization. tdl.orgcore.ac.uk This control is achieved by adjusting the monomer-to-catalyst ratio. beilstein-journals.orgcore.ac.uk The method is attractive due to the ready availability of reagents, relatively mild reaction conditions, and short polymerization times. beilstein-journals.org Thieno[3,4-b]pyrazine (B1257052) homopolymers have been successfully prepared using GRIM polymerization methods. researchgate.net

Electropolymerization Techniques

Electropolymerization is a versatile technique for creating thin polymer films directly onto an electrode surface. mdpi.comrsc.org This method involves the electrochemical oxidation of monomers, leading to the formation of a polymer film on the electrode. mdpi.com For example, complexes of palladium and this compound can be electrochemically oxidized to yield thin-film polymers. rsc.org The process begins with the monomer donating an electron to the electrode to form a cation radical. mdpi.com This radical then reacts with another monomer, and this process repeats to build the polymer chain. mdpi.com

One of the key advantages of electropolymerization is that it allows for the direct fabrication of polymer films on conductive substrates like Indium Tin Oxide (ITO) glass, which is useful for applications in electronic devices such as electrochromic displays. mdpi.comacs.org The properties of the resulting polymer films, including their color and conductivity, can be influenced by the choice of monomer and the electropolymerization conditions. acs.orgacs.org For instance, novel bis(salicylidene) metal complexes based on a thiophene (B33073) core have been shown to undergo oxidative electropolymerization to afford polymers with various film colors. acs.orgacs.org

Condensation Polymerization

Condensation polymerization is another important route for the synthesis of conjugated polymers from this compound derivatives. researchgate.net This method typically involves the reaction between two different bifunctional monomers to form a polymer, with the elimination of a small molecule like water. google.com For example, a conjugated donor/acceptor/passivator (DAP) polymer was constructed from sequential electron-rich N,N'-dimethyl-3,4-diaminothiophene, electron-deficient 3,4-dinitrothiophene, and passivating phenylene repeat units via Stille coupling reactions. acs.orgresearchgate.net

In another example, the condensation of this compound with various dicarboxaldehydes can lead to the formation of polyazines. google.com The reaction of this compound with glyoxal, 4,4-biphenyl dicarboxaldehyde, or 2,5-thiophene dicarboxaldehyde produces polymers with distinct absorbance spectra. google.com This approach offers a straightforward way to create polymers with alternating donor-acceptor structures, which is beneficial for tuning their electronic properties. google.com

Structure-Property Relationships in Poly(diaminothiophene)s and Related Systems

The properties of polymers derived from this compound are intrinsically linked to their molecular structure. rsc.orgresearchgate.net Understanding these relationships is crucial for designing materials with specific functionalities for various applications.

Effect of Side Chains on Polymer Properties

The length and branching of alkyl side chains have a significant impact on the thermal properties and solubility of the polymer. rsc.orgresearchgate.net Generally, increasing the side-chain length can decrease the glass transition temperature (Tg) of a conjugated polymer. rsc.org Furthermore, the position of branching in the side chain affects the aggregation behavior and π-π stacking of the polymer chains. rsc.orgnih.gov For instance, moving the branching point closer to the polymer backbone can enhance aggregation. rsc.org In contrast, bulky side chains can reduce aggregation and improve solubility. nih.gov

The electronic nature of the side chains also plays a crucial role. researchgate.net Electron-donating groups, such as alkoxy chains, can increase the HOMO and LUMO energy levels of the polymer, leading to a larger bandgap. researchgate.net Conversely, electron-withdrawing groups can lower these energy levels, resulting in a smaller bandgap. researchgate.net This tunability of the electronic properties through side-chain engineering is a powerful tool for designing materials for specific optoelectronic applications. researchgate.net For example, in poly(thieno[3,4-b]pyrazine)s, changing from alkyl to alkoxy side chains results in a destabilization of the LUMO energy. researchgate.net The introduction of long polar side chains, such as glyme chains, has been shown to enhance the performance of polymers in organic electrochemical transistors (OECTs). nih.gov

Influence of Monomer Structure on Polymer Conjugation and Band Gap

The electronic properties of polymers derived from this compound, particularly their conjugation length and band gap, are intricately linked to the structure of the constituent monomers. Modifications to the monomer, such as the introduction of various substituents or the extension of the aromatic system through fusion, provide a powerful means to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap.

A key strategy for narrowing the band gap in conjugated polymers is the creation of a donor-acceptor (D-A) architecture within the polymer backbone. In the context of this compound derivatives, the thiophene ring often acts as an electron donor. By introducing electron-withdrawing groups or fusing the diamine with an acceptor moiety, an intramolecular charge transfer character can be induced, which typically raises the HOMO and lowers the LUMO, leading to a smaller band gap. acs.org

One of the most effective methods to achieve low band gap materials is through the formation of thieno[3,4-b]pyrazine-based polymers. db-thueringen.de These are synthesized by the condensation of this compound with a 1,2-dione. rsc.org The pyrazine (B50134) ring fused to the thiophene core acts as a potent electron acceptor, dramatically lowering the band gap of the resulting polymer. db-thueringen.de Theoretical calculations have even suggested that poly(thieno[3,4-b]pyrazine) could have a band gap as low as 0.70 eV. db-thueringen.de

The electronic nature of substituents on the thieno[3,4-b]pyrazine unit further refines the electronic properties. Contrary to trends observed in many other polythiophenes, the addition of electron-donating groups to thieno[3,4-b]pyrazine-based monomers leads to higher HOMO-LUMO energies and, consequently, larger band gaps in the resulting polymers. researchgate.net Conversely, attaching electron-withdrawing groups results in reduced HOMO-LUMO energies and lower polymer band gaps. researchgate.net This highlights the dominant role of the pyrazine acceptor unit in the electronic structure.

The effect of different substituents on the band gap of thieno[3,4-b]pyrazine-based polymers is illustrated in the following table:

| Monomer Structure (thieno[3,4-b]pyrazine derivative) | Substituent Nature | Polymer Band Gap (Eg) | Reference |

| 2,3-dihexylthieno[3,4-b]pyrazine | Alkyl (electron-donating) | 0.95 eV | researchgate.net |

| 2,3-didodecylthieno[3,4-b]pyrazine | Alkyl (electron-donating) | 1.13 eV | researchgate.net |

| Thieno[3,4-b]pyrazine-fluorene copolymer | Aryl (varied side chains) | 1.6 - 2.1 eV | researchgate.net |

| Thieno[3,4-b]pyrazine with electron-withdrawing side chains | Electron-withdrawing | Lower Eg values | researchgate.net |